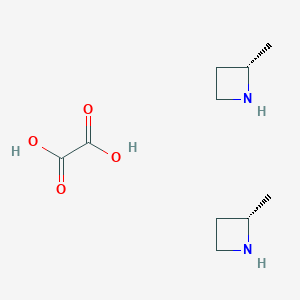
(S)-2-methylazetidine hemioxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-methylazetidine hemioxalate is a chiral compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The hemioxalate salt form enhances its stability and solubility, making it suitable for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-methylazetidine hemioxalate typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, such as (S)-2-methylazetidine.
Formation of Hemioxalate Salt: The chiral precursor is reacted with oxalic acid to form the hemioxalate salt. This reaction is usually carried out in an organic solvent like methanol or ethanol under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk Synthesis: Large quantities of the chiral precursor are synthesized using catalytic asymmetric synthesis.
Purification: The crude product is purified using crystallization or chromatography techniques.
Formation of Hemioxalate Salt: The purified chiral precursor is then converted to the hemioxalate salt using oxalic acid in a suitable solvent.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-methylazetidine hemioxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce various substituted azetidines.
Aplicaciones Científicas De Investigación
(S)-2-methylazetidine hemioxalate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-2-methylazetidine hemioxalate involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to certain receptors or enzymes, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
®-2-methylazetidine hemioxalate: The enantiomer of (S)-2-methylazetidine hemioxalate, with similar chemical properties but different biological activities.
Azetidine-2-carboxylic acid: Another azetidine derivative with distinct applications in peptide synthesis.
2-azetidinone: A related compound used in the synthesis of β-lactam antibiotics.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct biological activities and makes it a valuable tool in asymmetric synthesis and chiral resolution studies.
Propiedades
Fórmula molecular |
C10H20N2O4 |
|---|---|
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
(2S)-2-methylazetidine;oxalic acid |
InChI |
InChI=1S/2C4H9N.C2H2O4/c2*1-4-2-3-5-4;3-1(4)2(5)6/h2*4-5H,2-3H2,1H3;(H,3,4)(H,5,6)/t2*4-;/m00./s1 |
Clave InChI |
XWYNYLFJRXMTSR-SCGRZTRASA-N |
SMILES isomérico |
C[C@H]1CCN1.C[C@H]1CCN1.C(=O)(C(=O)O)O |
SMILES canónico |
CC1CCN1.CC1CCN1.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2'-Bromospiro[benzo[de]anthracene-7,9'-fluorene]](/img/structure/B12848274.png)

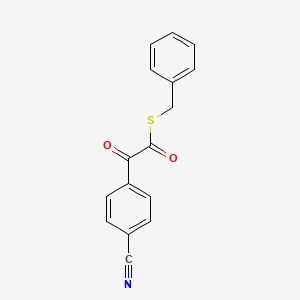

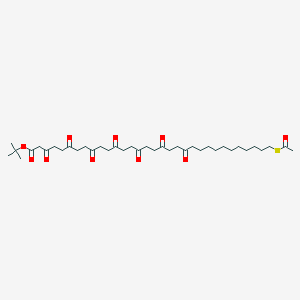

![4-Amino-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12848298.png)
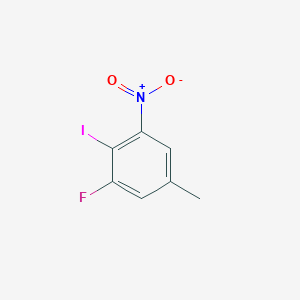
![(5S)-5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12848329.png)
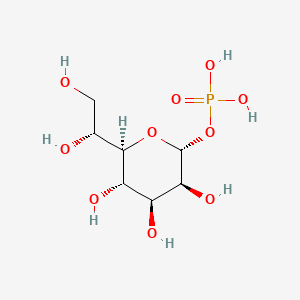
![4-(Benzyloxy)-3'-chloro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12848361.png)
![(R)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoic acid](/img/structure/B12848368.png)

![13-phenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaene](/img/structure/B12848376.png)
